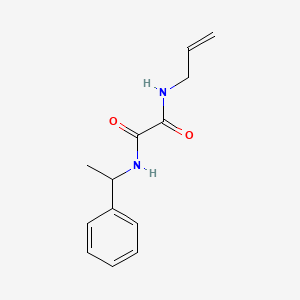
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, also known as CMT-3, is a synthetic compound that belongs to the thiazole family. It has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide involves the inhibition of protein kinase CK2, an enzyme that plays a critical role in cell proliferation and survival. By inhibiting CK2, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide disrupts the signaling pathways that are essential for the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of various proteins that are involved in cell proliferation and survival, including cyclin D1, Bcl-2, and survivin. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been found to increase the levels of proteins that are involved in apoptosis, including caspase-3 and PARP.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its ability to inhibit the growth of various cancer cell lines. This makes it a promising candidate for cancer treatment. However, one of the limitations of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide is its low solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to have some toxicity towards normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide. One area of research could focus on improving the solubility of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide, which would make it easier to administer in vivo. Another area of research could focus on developing more selective inhibitors of CK2, which could reduce the toxicity towards normal cells. In addition, further studies could investigate the potential use of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
合成法
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylbenzaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide.
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine hydrobromide has been found to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for the growth and spread of cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S.BrH/c1-11-7-8-13(9-14(11)17)18-16-19-15(10-20-16)12-5-3-2-4-6-12;/h2-10H,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSWYCAAORIOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5304893 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4984939.png)

![2,2-diallyl-1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4984951.png)
![methyl 6-methyl-2-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4984954.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![N-(tert-butyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4984995.png)

![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)